molecular formula C11H18NSi B3027062 2-(Diisopropylsilyl)pyridine CAS No. 1232692-92-0

2-(Diisopropylsilyl)pyridine

Cat. No.: B3027062
CAS No.: 1232692-92-0
M. Wt: 192.35 g/mol
InChI Key: MARDZIUPIJQZBI-UHFFFAOYSA-N
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Description

2-(Diisopropylsilyl)pyridine is an organosilicon compound with the molecular formula C11H19NSi. It is a colorless to light orange liquid that is sensitive to moisture and heat . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Scientific Research Applications

2-(Diisopropylsilyl)pyridine is used in several scientific research applications:

Mechanism of Action

Target of Action

2-(Diisopropylsilyl)pyridine, also known as PyDipSiH or Pyridyldiisopropylsilane , is primarily used as a reagent in acyloxylation reactions . Its primary targets are arenes, a class of aromatic hydrocarbons .

Mode of Action

The compound acts as a directing group in the Pd-catalyzed ortho C-H acyloxylation of arenes . This process involves the selective functionalization of carbon-hydrogen (C-H) bonds, which is a key step in the synthesis of complex organic molecules . The compound’s silicon-tethered pyridyl-containing directing group allows for highly efficient and regioselective acyloxylation .

Biochemical Pathways

These modifications can lead to various downstream effects, including the synthesis of complex organic molecules .

Result of Action

The primary result of this compound’s action is the efficient and regioselective acyloxylation of arenes . This process enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas in a cool, well-ventilated place . Additionally, the compound’s reactivity may be affected by the presence of other substances in its environment, such as the arenes it targets in acyloxylation reactions .

Safety and Hazards

2-(Diisopropylsilyl)pyridine is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation when inhaled . It is recommended to handle this compound with suitable protective equipment and avoid generating vapour or mist. It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper discusses the development of a unified and standardized one-pot sequence that converts pyridine derivatives into 1,2-diazepines by inserting a nitrogen atom . Another paper discusses the synthesis of 2-Pyridone-stabilized iridium silylene/silyl complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diisopropylsilyl)pyridine typically involves the reaction of pyridine with diisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Diisopropylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Diisopropylsilyl)pyridine is unique due to its balance of steric bulk and electronic properties, making it a versatile reagent in organic synthesis. Its diisopropylsilyl group provides sufficient steric hindrance to influence reaction selectivity while maintaining reactivity .

Properties

InChI

InChI=1S/C11H18NSi/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDZIUPIJQZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=CC=CC=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232692-92-0
Record name 2-(Diisopropylsilyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diisopropylsilyl)pyridine
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2-(Diisopropylsilyl)pyridine
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2-(Diisopropylsilyl)pyridine
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2-(Diisopropylsilyl)pyridine

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